molecular formula C15H20N2O2 B599315 Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate CAS No. 1239852-33-5

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate

Cat. No.: B599315
CAS No.: 1239852-33-5
M. Wt: 260.337
InChI Key: SJKOSZLPNOBVKQ-UHFFFAOYSA-N
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Description

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate is a chemical compound with the molecular formula C15H20N2O2. It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals . This compound is known for its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols .

Scientific Research Applications

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

benzyl N-(6-azaspiro[2.5]octan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15/h1-5,13,16H,6-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKOSZLPNOBVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856612
Record name Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239852-33-5
Record name Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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